(S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile
Description
Contextual Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
The chiral pyrrolidine scaffold is a privileged structure in chemistry, valued for its conformational rigidity and stereochemical complexity. nih.gov This structural unit is ubiquitous in nature, forming the core of many alkaloids and other natural products. nih.gov Its importance is further underscored by its prevalence in pharmaceuticals; the pyrrolidine nucleus is the most common five-membered, non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
In medicinal chemistry, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional pharmacophore space compared to flat, aromatic systems. nih.gov This three-dimensionality is often critical for achieving high-potency and selective binding to biological targets like enzymes and receptors. nih.gov The stereochemistry of the pyrrolidine ring and its substituents can dramatically influence biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles. nih.gov For instance, the stereoisomeric orientation of substituents on the pyrrolidine ring can determine whether a compound acts as an antagonist or an agonist at a specific receptor. nih.gov
Beyond its role as a pharmacophore, the pyrrolidine framework is a cornerstone of asymmetric synthesis. Chiral pyrrolidine derivatives are widely employed as chiral auxiliaries, ligands for transition metals, and organocatalysts to control the stereochemical outcome of chemical reactions. nih.gov The development of novel synthetic methods to access these scaffolds continues to be an active area of research. Modern strategies include biocatalytic approaches, such as enzymatic intramolecular C(sp³)–H amination, which can construct chiral pyrrolidines with high efficiency and enantioselectivity. nih.govacs.org
Historical and Current Research Perspectives on (S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile and Related Chiral Aminonitriles
Chiral α-aminonitriles are a fundamentally important class of molecules that serve as direct precursors to α-amino acids, a critical component of peptides and proteins. acs.orgnih.govnih.gov Historically, the most direct and versatile method for synthesizing aminonitriles has been the Strecker reaction, a three-component reaction between an aldehyde or ketone, ammonia, and cyanide. acs.orgnih.gov This reaction has been a candidate for explaining the prebiotic synthesis of amino acids on early Earth and remains a vital tool in synthetic chemistry. oup.com Early pioneering studies in asymmetric catalysis laid the groundwork for producing these compounds enantioselectively. acs.org
Current research has intensified on chiral aminonitriles as they are increasingly found as key structural motifs in bioactive molecules and pharmaceuticals. acs.orgnih.gov The modern focus has shifted towards developing more efficient, selective, and environmentally benign methods for their synthesis. scispace.com A significant drawback of the traditional Strecker reaction is its reliance on stoichiometric amounts of highly toxic cyanation reagents. nih.gov Consequently, a major goal of current research is the development of greener alternatives that avoid such reagents. nih.govscispace.com
Researchers are exploring novel catalytic asymmetric strategies to produce chiral aminonitriles with high yields and enantioselectivity under mild conditions. scispace.com This includes the design of new organocatalysts, such as pseudo-enantiomeric squaramides, and the development of one-pot, multi-component reaction strategies. scispace.com Furthermore, new methods are emerging that utilize readily available starting materials like aminoacetonitrile, catalyzed by simple ammonium (B1175870) salts, to construct complex chiral α-aminonitriles. nih.gov These advanced synthetic approaches provide access to a diverse range of chiral aminonitriles, including those with challenging α,α-dialkyl substitution patterns, which are not easily accessible through traditional methods. acs.orgnih.gov
Physicochemical Properties of Related Pyrrolidine Compounds
Since detailed experimental data for this compound is not widely available, the table below lists properties for closely related and precursor compounds to provide context.
| Property | (S)-(+)-2-Pyrrolidinemethanol sigmaaldrich.com | (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone fishersci.ca |
| CAS Number | 23356-96-9 | 17342-08-4 |
| Molecular Formula | C₅H₁₁NO | C₅H₉NO₂ |
| Molecular Weight | 101.15 g/mol | 115.13 g/mol |
| Boiling Point | 74-76 °C / 2 mmHg | Not available |
| Density | 1.025 g/mL at 25 °C | Not available |
| Optical Activity | [α]20/D +31° (c=1 in toluene) | Not available |
| Refractive Index | n20/D 1.4853 | Not available |
| Solubility | Not specified | Soluble in water |
Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-3-5-9-4-1-2-7(9)6-10/h7,10H,1-2,4-6H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQOSZCZBSODLV-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC#N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 2 Hydroxymethyl 1 Pyrrolidineacetonitrile and Its Stereoisomers
Enantioselective and Diastereoselective Synthesis of the Pyrrolidine (B122466) Core and its Functionalization
The primary challenge in synthesizing (S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile lies in the precise control of the stereochemistry at the C2 position. This is typically achieved through enantioselective or diastereoselective methods that either construct the chiral pyrrolidine ring from achiral precursors or utilize a chiral starting material.
Asymmetric Catalysis in the Construction of Chiral Pyrrolidineacetonitrile Derivatives
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high levels of enantioselectivity and efficiency. insuf.orgyoutube.com Both organocatalysis and transition metal catalysis have been successfully employed in the synthesis of chiral pyrrolidine derivatives.
Organocatalysis, which utilizes small organic molecules as catalysts, has seen a surge in interest for the construction of chiral heterocycles. mdpi.com Proline and its derivatives are often the catalysts of choice for asymmetric reactions leading to the formation of the pyrrolidine ring. unibo.it These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, guiding the stereochemical outcome of the reaction.
The design of organocatalysts is crucial for achieving high enantioselectivity. For instance, pyrrolidine-based organocatalysts with bulky substituents at the C2 position can create a sterically demanding environment, effectively shielding one face of the reactive intermediate and directing the approach of the incoming reagent. nih.gov The development of bifunctional organocatalysts, which possess both a nucleophilic/electrophilic activation site and a directing group (e.g., a hydrogen-bond donor), has further enhanced the stereocontrol in these transformations. nih.gov While direct organocatalytic synthesis of this compound is not extensively documented, the synthesis of the chiral precursor, (S)-2-(hydroxymethyl)pyrrolidine, can be envisioned through organocatalytic routes.
| Catalyst Type | Activation Mode | Key Features for Stereocontrol |
| Proline & Derivatives | Enamine/Iminium Ion | Rigid pyrrolidine ring, availability of both enantiomers. |
| Diarylprolinol Silyl Ethers | Enamine/Iminium Ion | Bulky aryl groups for steric shielding. nih.gov |
| Bifunctional Catalysts | Dual Activation | Synergistic action of two functional groups to control transition state geometry. nih.gov |
Transition metal catalysis offers a complementary approach to organocatalysis for the enantioselective synthesis of pyrrolidines. researchgate.net Metals such as rhodium, palladium, copper, and gold, in combination with chiral ligands, can catalyze a variety of transformations, including hydrogenations, cycloadditions, and C-H aminations, to produce enantioenriched pyrrolidine derivatives. nih.govthieme-connect.com
For example, rhodium-catalyzed asymmetric C-H insertion reactions can be used to construct the pyrrolidine ring with high enantio- and diastereocontrol. nih.gov Similarly, gold(I)-catalyzed diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines has been reported. thieme-connect.com Copper-catalyzed reactions, such as the intramolecular aminooxygenation of alkenes, have also been shown to produce disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov The synthesis of the target molecule's precursor could be achieved through such catalytic methods, followed by N-functionalization.
| Metal Catalyst | Reaction Type | Chiral Ligand Example |
| Rhodium(II) | C-H Insertion | Chiral Carboxamidates |
| Gold(I) | Cycloaddition | Phosphoramidites thieme-connect.com |
| Copper(II) | Aminooxygenation | None (substrate-controlled) nih.gov |
| Palladium(0) | Allylic Alkylation | Chiral Phosphine Ligands |
Chiral Pool Approaches Leveraging Natural Amino Acids and Derivatives
The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. nih.govresearchgate.net The natural amino acid L-proline is an ideal starting material for the synthesis of this compound due to its inherent (S)-stereochemistry at the C2 position. orgsyn.org
The synthesis typically begins with the reduction of the carboxylic acid group of L-proline to a hydroxymethyl group, yielding (S)-2-(hydroxymethyl)pyrrolidine, also known as L-prolinol. wikipedia.org This reduction can be effectively carried out using reducing agents such as lithium aluminum hydride (LiAlH₄). wikipedia.orgmdpi.com
Once the chiral core, L-prolinol, is obtained, the final step is the introduction of the acetonitrile (B52724) group onto the pyrrolidine nitrogen. This can be achieved through a standard N-alkylation reaction with a suitable reagent like chloroacetonitrile (B46850) or bromoacetonitrile (B46782) in the presence of a base. This straightforward two-step sequence from a readily available chiral precursor represents a highly efficient and practical route to the target molecule.
| Starting Material | Key Transformation | Reagents |
| L-Proline | Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) wikipedia.org |
| (S)-2-(Hydroxymethyl)pyrrolidine | N-Alkylation | Chloroacetonitrile, Base |
Diastereoselective Control in Multi-Step Pyrrolidineacetonitrile Synthesis
In multi-step syntheses, controlling the diastereoselectivity is crucial, especially when additional stereocenters are introduced. nih.gov While the target molecule, this compound, has only one stereocenter, the synthesis of its more complex stereoisomers would require careful consideration of diastereoselective reactions.
Methods such as substrate-controlled reactions, where the existing stereocenter directs the stereochemical outcome of subsequent transformations, are commonly employed. nih.gov For instance, in the synthesis of disubstituted pyrrolidines, the stereochemistry of the starting material can influence the cis/trans selectivity of the final product. nih.gov The Curtin-Hammett principle can also be used to understand and control diastereoselectivity in reactions where equilibrating starting materials lead to non-equilibrating products. nih.gov
Conventional and Innovative Routes to the Pyrrolidine Structural Motif
Beyond the asymmetric and chiral pool approaches, a variety of methods exist for the construction of the pyrrolidine ring itself. These can be broadly categorized as conventional and innovative routes.
Conventional methods for pyrrolidine synthesis often involve the cyclization of linear precursors. For example, the intramolecular cyclization of amino alcohols or the reductive amination of dicarbonyl compounds are well-established strategies. organic-chemistry.org Another classic approach is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can provide rapid access to highly substituted pyrrolidines. nih.govmappingignorance.org
More innovative routes to the pyrrolidine scaffold are continually being developed. These include transition metal-catalyzed reactions such as [2+2+2] cycloadditions of nitrogen-linked diynes with unsaturated partners, which can efficiently construct fused pyrrolidine systems. researchgate.net Biocatalytic methods, utilizing enzymes like transaminases, are also gaining traction for the stereoselective synthesis of chiral pyrrolidines from readily available starting materials. acs.orgnih.gov Furthermore, novel cascade reactions, such as the N-bromosuccinimide-induced aziridine (B145994) ring expansion, offer efficient pathways to functionalized pyrrolidines. rsc.org
| Synthesis Route | Description |
| Conventional | |
| Intramolecular Cyclization | Ring closure of a linear precursor containing both the nitrogen and the carbon chain. organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form the five-membered ring. nih.govmappingignorance.org |
| Innovative | |
| [2+2+2] Cycloaddition | Transition metal-catalyzed reaction to form fused pyrrolidine systems. researchgate.net |
| Biocatalysis | Use of enzymes to perform stereoselective transformations. acs.orgnih.gov |
| Cascade Reactions | A series of intramolecular reactions that efficiently build molecular complexity. rsc.org |
Ring-Forming Reactions for Substituted Pyrrolidines and Pyrrolidinones
The construction of the pyrrolidine core is the foundational step in the synthesis of this compound. Various ring-forming reactions have been developed to produce substituted pyrrolidines and their lactam precursors, pyrrolidinones, with high degrees of stereocontrol.
A prevalent and efficient strategy for the asymmetric synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This method is highly valued for its ability to generate multiple stereocenters in a single, concerted step. The stereochemical outcome of the cycloaddition can be controlled through the use of chiral catalysts or auxiliaries, providing access to a diverse range of enantiomerically enriched pyrrolidine derivatives. The versatility of this approach allows for the introduction of various substituents on the pyrrolidine ring by selecting appropriately substituted starting materials.
Another powerful approach involves the intramolecular cyclization of acyclic precursors . For instance, the reductive amination of ω-halo ketones can lead to the formation of the pyrrolidine ring. Biocatalytic approaches using transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess.
Furthermore, ring expansion and ring contraction methodologies offer alternative routes to the pyrrolidine skeleton. For example, the Eschenmoser ring contraction has been utilized for the synthesis of 2,5-disubstituted pyrrolidines starting from pyroglutamic acid derivatives.
The following table summarizes key ring-forming reactions for the synthesis of substituted pyrrolidines:
| Reaction Type | Description | Key Features |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form a pyrrolidine ring. | High stereocontrol, generation of multiple stereocenters. |
| Intramolecular Cyclization | Cyclization of an acyclic precursor containing a nitrogen nucleophile and a suitable electrophilic center. | Can be catalyzed by enzymes for high enantioselectivity. |
| Ring Expansion/Contraction | Transformation of an existing ring system into a pyrrolidine ring. | Useful for accessing specific substitution patterns. |
Strategic Functional Group Interconversions for Pyrrolidineacetonitrile Elaboration
Once the substituted pyrrolidine ring is formed, strategic functional group interconversions are necessary to elaborate the structure to the target molecule, this compound. A key transformation is the introduction of the acetonitrile moiety onto the nitrogen atom of the pyrrolidine ring.
A direct and common method for this is the N-alkylation of a pre-existing pyrrolidine. For the synthesis of this compound, the starting material would be (S)-2-(hydroxymethyl)pyrrolidine, also known as (S)-prolinol. N-alkylation can be achieved by reacting (S)-prolinol with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile, in the presence of a base. Care must be taken to avoid O-alkylation of the hydroxyl group, which can be a competing side reaction. The use of appropriate protecting groups for the hydroxyl function may be necessary to ensure regioselectivity.
Another effective method for introducing the cyanomethyl group is a variation of the Strecker synthesis . This one-pot, three-component reaction involves the condensation of an amine with an aldehyde and a cyanide source. In this context, (S)-2-(hydroxymethyl)pyrrolidine can react with formaldehyde (B43269) and a cyanide salt (e.g., sodium cyanide or potassium cyanide) to directly form this compound. This method is advantageous as it avoids the handling of highly toxic haloacetonitriles.
Reductive amination provides an alternative route. This process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. To synthesize the target compound, (S)-2-(hydroxymethyl)pyrrolidine could be reacted with glycolonitrile (B6354644) (hydroxyacetonitrile) under reductive conditions.
These functional group interconversions are summarized in the table below:
| Reaction | Reagents | Description |
| N-Alkylation | Haloacetonitrile (e.g., BrCH₂CN), Base | Direct introduction of the cyanomethyl group onto the pyrrolidine nitrogen. |
| Strecker Synthesis | Formaldehyde, Cyanide source (e.g., NaCN) | One-pot reaction to form the N-cyanomethylated product. |
| Reductive Amination | Glycolonitrile, Reducing agent (e.g., NaBH₃CN) | Formation of the N-CH₂CN bond via an iminium ion intermediate. |
Chemical Modifications and Derivatization of S 2 Hydroxymethyl 1 Pyrrolidineacetonitrile
Synthetic Transformations at the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group is a versatile handle for introducing a variety of functional groups through oxidation, esterification, and etherification. These transformations are fundamental in modifying the polarity, reactivity, and bulk of the side chain.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. For instance, mild oxidation using reagents like Dess-Martin periodinane or a Swern oxidation protocol typically yields the corresponding aldehyde, (S)-1-(cyanomethyl)pyrrolidine-2-carbaldehyde. nih.govmdpi.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will convert the alcohol directly to the carboxylic acid, (S)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid.
Esterification and Related Reactions: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form esters. This reaction is often catalyzed by acids or promoted by coupling agents. Another common transformation is the conversion of the alcohol into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine. google.com This activation facilitates subsequent nucleophilic substitution reactions.
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation to Aldehyde | Dess-Martin Periodinane (DMP) | (S)-1-(Cyanomethyl)pyrrolidine-2-carbaldehyde |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | (S)-1-(Cyanomethyl)pyrrolidine-2-carboxylic acid |
| Esterification | Acetic Anhydride, Pyridine | ((S)-1-(Cyanomethyl)pyrrolidin-2-yl)methyl acetate |
| Sulfonylation (Mesylation) | Methanesulfonyl Chloride (MsCl), Triethylamine (Et₃N) | ((S)-1-(Cyanomethyl)pyrrolidin-2-yl)methyl methanesulfonate |
Reactions Involving the Acetonitrile (B52724) Functionality
The acetonitrile moiety provides a nitrogen atom and a reactive carbon-nitrogen triple bond, which can be transformed into other key nitrogen-containing functional groups, namely amines and carboxylic acids.
Reduction to Amine: The nitrile group can be reduced to a primary amine, yielding (S)-1-(2-aminoethyl)pyrrolidin-2-yl)methanol. This transformation effectively extends the side chain by one carbon and introduces a nucleophilic amino group. Common methods for this reduction include catalytic hydrogenation over catalysts like Raney nickel or platinum, or chemical reduction with strong hydride reagents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis to Carboxylic Acid: The nitrile can undergo hydrolysis under acidic or basic conditions to produce a carboxylic acid. This reaction proceeds via an intermediate amide. For example, heating the compound with aqueous hydrochloric acid would yield (S)-(2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid. This conversion is useful for introducing a carboxylic acid functionality for further coupling reactions or to modify the physicochemical properties of the molecule.
| Transformation | Reagent(s) | Product |
|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄); then H₂O | ((S)-1-(2-Aminoethyl)pyrrolidin-2-yl)methanol |
| Catalytic Hydrogenation | H₂, Raney Nickel | ((S)-1-(2-Aminoethyl)pyrrolidin-2-yl)methanol |
| Acid Hydrolysis | HCl (aq), Heat | (S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)acetic acid |
| Base Hydrolysis | NaOH (aq), Heat; then H₃O⁺ | (S)-(2-(Hydroxymethyl)pyrrolidin-1-yl)acetic acid |
N-Substitution and Ring Functionalization of the Pyrrolidine (B122466) Nucleus
The pyrrolidine nitrogen in the parent compound is a tertiary amine due to the presence of the acetonitrile group. This limits its reactivity compared to a secondary amine. Direct N-alkylation or N-acylation is not possible. However, modifications can be achieved through reactions such as N-oxide formation or by removal of the N-cyanomethyl group.
N-Dealkylation: The cyanomethyl group can potentially be removed through specific N-dealkylation procedures, although this can be challenging. nih.gov Successful removal would generate (S)-pyrrolidin-2-ylmethanol, a versatile secondary amine that can then be readily functionalized with a wide array of substituents through N-alkylation or N-acylation reactions.
Ring Functionalization: While direct functionalization of the C-H bonds of the pyrrolidine ring is difficult, strategies often involve starting from more highly functionalized pyrrolidine precursors, such as hydroxyproline, before the introduction of the hydroxymethyl and acetonitrile groups.
Design and Synthesis of Analogues and Derivatives of S 2 Hydroxymethyl 1 Pyrrolidineacetonitrile
Synthesis of Related Chiral Pyrrolidines and Pyrrolidinones
The synthesis of chiral pyrrolidines and their derivatives is a well-established area of organic chemistry, with numerous methods available for their enantioselective preparation. These methods often utilize readily available chiral starting materials or employ asymmetric catalysis.
Common starting materials for the synthesis of chiral pyrrolidines include amino acids like L-proline and L-hydroxyproline. The inherent chirality of these starting materials provides a straightforward entry into enantiomerically pure pyrrolidine (B122466) derivatives. Reductive modifications of the carboxylic acid group in proline, for example, can yield (S)-2-(hydroxymethyl)pyrrolidine, a key precursor for (S)-2-(hydroxymethyl)-1-pyrrolidineacetonitrile.
Key synthetic strategies for chiral pyrrolidines and pyrrolidinones include:
From Chiral Pool Starting Materials: As mentioned, L-proline and its derivatives are common starting points. Functional group manipulations, such as reduction, oxidation, and substitution, allow for the synthesis of a wide array of substituted pyrrolidines.
Asymmetric Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles are a powerful method for the stereoselective synthesis of substituted pyrrolidines. The use of chiral catalysts can control the stereochemical outcome of the reaction.
Intramolecular Cyclization: The intramolecular cyclization of acyclic precursors is another important route to pyrrolidines. This can involve reactions such as reductive amination of γ-amino ketones or nucleophilic substitution reactions.
Biocatalysis: Enzymes can be used to catalyze the enantioselective synthesis of chiral pyrrolidines, offering high selectivity under mild reaction conditions.
The synthesis of pyrrolidinones, which are oxidized derivatives of pyrrolidines, can be achieved through the oxidation of pyrrolidines or the cyclization of γ-amino acids.
The table below summarizes some of the synthetic approaches to chiral pyrrolidines:
| Synthetic Method | Description | Key Features |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules like L-proline as starting materials. | Readily available starting materials, predictable stereochemistry. |
| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene, often catalyzed by a chiral metal complex. | High stereocontrol, potential to create multiple stereocenters in a single step. |
| Intramolecular Reductive Amination | Cyclization of a γ-amino ketone or aldehyde followed by reduction of the resulting imine. | Forms the pyrrolidine ring and can be used to introduce substituents. |
| Enantioselective Organocatalysis | Use of small chiral organic molecules to catalyze the formation of pyrrolidines. | Metal-free conditions, high enantioselectivity. |
Development of Pyrrolidine-Based Peptidomimetics and Ligands
The pyrrolidine scaffold is a privileged structure in the design of peptidomimetics and ligands for various biological targets. Its rigid, three-dimensional structure allows for the precise positioning of functional groups to mimic the side chains of amino acids in a peptide, while the non-peptide backbone can confer improved metabolic stability and oral bioavailability.
Pyrrolidine-Based Peptidomimetics:
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have better drug-like properties. The pyrrolidine ring can be incorporated into the backbone of a peptide or used as a scaffold to present amino acid-like side chains in a specific spatial arrangement. Pyrrolinone-pyrrolidine oligomers have been explored as universal peptidomimetics capable of mimicking various secondary structures of peptides.
The design of pyrrolidine-based peptidomimetics often involves:
Mimicking Secondary Structures: The constrained conformation of the pyrrolidine ring can be used to mimic β-turns and β-sheets, which are common secondary structures in proteins and are often involved in protein-protein interactions.
Presenting Side Chains: Functional groups can be attached to the pyrrolidine ring at various positions to mimic the side chains of natural amino acids.
Improving Pharmacokinetics: The replacement of amide bonds with the more stable pyrrolidine scaffold can prevent degradation by proteases.
Pyrrolidine-Based Ligands:
The pyrrolidine scaffold is also widely used in the design of ligands for a variety of receptors and enzymes. The ability to introduce multiple stereocenters and diverse functional groups makes it a versatile platform for creating high-affinity and selective ligands.
The development of pyrrolidine-based ligands often leverages the following attributes of the scaffold:
Stereochemical Complexity: The presence of multiple chiral centers allows for the creation of a diverse range of stereoisomers, which can be screened for optimal binding to a target.
Rigidity: The relatively rigid nature of the pyrrolidine ring reduces the entropic penalty upon binding to a target, which can lead to higher affinity.
Chemical Tractability: The synthesis of substituted pyrrolidines is well-established, allowing for the facile generation of compound libraries for screening.
In the context of this compound, the pyrrolidine core can be used as a starting point for the development of novel peptidomimetics and ligands by functionalizing the hydroxymethyl and acetonitrile (B52724) groups and by introducing additional substituents on the ring to interact with specific biological targets.
Computational Chemistry and Spectroscopic Characterization of S 2 Hydroxymethyl 1 Pyrrolidineacetonitrile
Theoretical Investigations of Conformation and Stereochemistry
The pyrrolidine (B122466) ring in proline and its derivatives typically adopts two primary puckered conformations: the endo (Cγ-exo) and exo (Cγ-endo) puckers. nih.gov The relative stability of these conformers is influenced by the nature and position of substituents on the ring. For (S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile, the hydroxymethyl group at the C2 position and the cyanomethyl group at the N1 position play a significant role in dictating the conformational equilibrium.
Computational studies on similar proline analogs suggest that the substituents' steric and electronic effects govern the ring's pucker and the rotational barrier around the N-C(acetonitrile) bond. nih.govacs.org The presence of the hydroxymethyl group at the chiral center influences the puckering to minimize steric interactions. Furthermore, the molecule can exist as a mixture of cis and trans isomers with respect to the N-CH2CN bond, although the energy barrier for this isomerization is generally low. sigmaaldrich.com
Table 1: Calculated Relative Energies of Pyrrolidine Ring Conformations
| Conformation | Dihedral Angle (C2-N-Cα-Cβ) | Relative Energy (kcal/mol) |
| Endo Pucker | ~ -30° to -40° | 0.0 (most stable) |
| Exo Pucker | ~ +20° to +30° | 0.5 - 1.5 |
Mechanistic Insights into Synthetic Reactions
The synthesis of this compound can be conceptually approached through the N-alkylation of (S)-2-(hydroxymethyl)pyrrolidine, also known as (S)-prolinol. A plausible synthetic route involves the reaction of (S)-prolinol with a suitable cyanomethylating agent, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782).
The reaction mechanism is a classic example of a nucleophilic substitution reaction (SN2). The nitrogen atom of the pyrrolidine ring, being a secondary amine, acts as the nucleophile. It attacks the electrophilic carbon atom of the chloroacetonitrile, which is alpha to the nitrile group. The nitrile group, being electron-withdrawing, enhances the electrophilicity of the adjacent carbon, facilitating the nucleophilic attack.
The stereochemistry at the C2 position, being a chiral center, is expected to be retained throughout this reaction as the chiral center itself is not directly involved in the bond-forming or bond-breaking steps. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid (e.g., HCl) formed as a byproduct, thereby preventing the protonation of the starting amine which would render it non-nucleophilic.
A similar synthetic strategy has been reported for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, where L-proline is first N-acylated with chloroacetyl chloride. beilstein-journals.orgresearchgate.net While the starting material and reagent differ, the fundamental mechanistic principle of nucleophilic attack by the pyrrolidine nitrogen remains the same.
Advanced Spectroscopic Analysis for Structural Elucidation of Chiral Pyrrolidines
The unambiguous structural elucidation of chiral pyrrolidines like this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms within a molecule. For this compound, the NMR spectra would exhibit characteristic signals for the pyrrolidine ring protons and carbons, as well as for the hydroxymethyl and cyanomethyl substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyrrolidine C2-H | 3.0 - 3.5 | 60 - 65 |
| Pyrrolidine CH₂ | 1.5 - 2.2 | 25 - 35 |
| CH₂OH | 3.5 - 4.0 | 60 - 65 |
| N-CH₂-CN | 3.8 - 4.2 | 45 - 50 |
| CN | - | 115 - 120 |
Note: These are predicted chemical shift ranges based on typical values for similar functional groups and pyrrolidine derivatives. chemicalbook.comhmdb.ca
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak [M]+ would be observed in the mass spectrum. Due to the presence of a nitrogen atom, this molecule follows the nitrogen rule, and its molecular weight is an odd number (140.18 g/mol ). openstax.org
The fragmentation pattern in the mass spectrum would likely involve characteristic losses. Common fragmentation pathways for amines include alpha-cleavage, leading to the loss of adjacent alkyl groups. libretexts.org For this molecule, fragmentation could occur via the loss of the cyanomethyl radical (•CH₂CN) or through cleavage of the pyrrolidine ring. The presence of the nitrile group might also lead to specific fragmentation pathways. nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition, further confirming the molecular formula.
Future Perspectives and Emerging Research Avenues for S 2 Hydroxymethyl 1 Pyrrolidineacetonitrile
Green Chemistry Approaches in Pyrrolidineacetonitrile Synthesis
The integration of green chemistry principles is paramount in modern pharmaceutical and chemical synthesis, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. ijpsjournal.comuniroma1.it For the synthesis of pyrrolidineacetonitriles, these principles are being applied through innovative biocatalytic and organocatalytic methods.
Biocatalysis: A significant advancement lies in the use of engineered enzymes for constructing chiral pyrrolidines. caltech.edu Researchers have developed enzymatic platforms that utilize directed evolution of enzymes like cytochrome P411 to catalyze intramolecular C(sp³)–H amination. nih.govescholarship.orgacs.org This "new-to-nature" enzyme-catalyzed reaction can forge the pyrrolidine (B122466) ring from simple azide (B81097) precursors with high efficiency and enantioselectivity, operating under mild, aqueous conditions. ijpsjournal.comacs.org This approach avoids the harsh reagents and high temperatures often associated with traditional chemical synthesis.
Organocatalysis: The use of small organic molecules as catalysts represents another key green chemistry strategy. benthamdirect.com Chiral pyrrolidines themselves are recognized as powerful organocatalysts, capable of promoting various chemical transformations in an environmentally friendly way by avoiding the use of toxic metals. nih.gov Future syntheses of (S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile could leverage organocatalytic steps to build the chiral backbone, thereby simplifying procedures and reducing metallic waste.
Alternative Solvents and Energy Sources: The shift away from conventional, volatile organic solvents to greener alternatives like water, supercritical fluids, or ionic liquids is a central theme. ijpsjournal.com Additionally, methods such as microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times, increase yields, and reduce energy consumption, contributing to a more sustainable process. nih.govnih.gov
| Green Chemistry Approach | Description | Potential Advantages for Pyrrolidineacetonitrile Synthesis |
|---|---|---|
| Biocatalysis (Engineered Enzymes) | Use of enzymes like cytochrome P411 variants to perform specific chemical transformations, such as intramolecular C-H amination. nih.govescholarship.org | High enantioselectivity, mild reaction conditions (aqueous, room temp), reduced use of hazardous reagents, biodegradability of catalysts. ijpsjournal.com |
| Organocatalysis | Employment of small, metal-free organic molecules (e.g., proline derivatives) to catalyze reactions. benthamdirect.com | Avoids toxic heavy metals, catalysts are often readily available and less sensitive to air and moisture. |
| Alternative Solvents | Replacing traditional volatile organic compounds (VOCs) with water, supercritical CO₂, or ionic liquids. | Reduced toxicity, improved safety (non-flammable), simplified product separation, and lower environmental pollution. ijpsjournal.com |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions instead of conventional heating. nih.gov | Drastically reduced reaction times, increased product yields, improved energy efficiency, and enhanced reaction control. nih.gov |
High-Throughput Synthesis and Automation Integration
The demand for rapid discovery and optimization of new chemical entities has spurred the development of automated and high-throughput synthesis platforms. researchgate.net These technologies are particularly relevant for exploring the chemical space around the this compound scaffold by generating libraries of derivatives for screening.
Automated Flow Chemistry: Flow chemistry, where reactions are run in continuous streams through tubes or channels, offers superior control over parameters like temperature, pressure, and reaction time compared to traditional batch methods. researchgate.netrsc.org When automated, these systems can perform multi-step syntheses efficiently and reproducibly. fu-berlin.desyrris.com This approach enables rapid reaction optimization and the production of compound libraries with minimal manual intervention, reducing waste and improving safety. researchgate.netafricacommons.net
Robotics and Miniaturization: High-throughput experimentation (HTE) combines robotics, liquid handling, and miniaturization to perform hundreds or even thousands of reactions simultaneously at the nano- or micro-scale. sptlabtech.comrsc.org Platforms utilizing desorption electrospray ionization (DESI) can conduct reactions in microdroplets, achieving high conversions in milliseconds. nih.gov Such systems can synthesize and screen vast numbers of compounds quickly, accelerating the identification of molecules with desired properties. bohrium.comprf.org The integration of AI and machine learning with HTE can further refine predictions and focus synthetic efforts on the most promising molecular candidates. sptlabtech.com
| Technology | Key Features | Impact on Pyrrolidineacetonitrile Derivative Synthesis |
|---|---|---|
| Automated Flow Chemistry | Continuous processing, precise control of reaction parameters, enhanced heat/mass transfer, easy integration of synthesis and purification steps. researchgate.netsyrris.com | Improved yield and purity, enhanced safety for hazardous reactions, rapid optimization, and scalable production. |
| High-Throughput Experimentation (HTE) | Miniaturization of reactions (nanomole scale), parallel synthesis in multi-well plates, robotic liquid handling. sptlabtech.comrsc.org | Significant reduction in material consumption and waste, accelerated generation of large compound libraries for screening. |
| Integrated Synthesis and Screening | Systems that combine automated synthesis with direct biological or analytical screening (e.g., DESI-MS). bohrium.comprf.org | Dramatically shortens the design-make-test cycle, enabling real-time data feedback to guide subsequent synthesis. |
Exploration of Unconventional Reactivity and Catalytic Phenomena
Future research will likely delve into the novel reactivity of the this compound scaffold itself and employ unconventional methods for its synthesis and modification. The unique structural and electronic properties of pyrrolidines make them promising candidates for new catalytic applications.
Scaffold as a Catalyst: Chiral pyrrolidine derivatives are well-established as highly effective organocatalysts in a wide range of asymmetric transformations. benthamdirect.comnih.gov The inherent chirality of this compound and its derivatives could be harnessed to catalyze reactions such as aldol (B89426) condensations, Michael additions, or Mannich reactions. Further functionalization of the hydroxymethyl or nitrile groups could lead to a new class of modular, bifunctional catalysts.
Novel Activation Methods: Exploring unconventional energy sources to drive reactions can unlock new synthetic pathways.
Photocatalysis and Photoenzymatic Reactions: The use of light to initiate chemical transformations, either with synthetic photocatalysts or in combination with enzymes, offers mild and highly selective reaction conditions. acs.org This could enable novel C-H functionalization or cross-coupling reactions on the pyrrolidine ring that are difficult to achieve with traditional thermal methods.
Electrochemistry: Electrosynthesis provides a reagent-free method for oxidation and reduction, aligning with green chemistry principles by minimizing chemical waste. This technique could be applied to generate reactive intermediates from the pyrrolidineacetonitrile structure, leading to new derivatization strategies.
Unconventional Reactions: The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its structural and pharmacokinetic properties. mdpi.comtandfonline.com There is growing interest in developing novel multicomponent reactions (MCRs) to construct complex pyrrolidine-containing molecules in a single step, maximizing atom and step economy. tandfonline.com Applying MCRs to build upon the this compound core could rapidly generate diverse molecular architectures.
| Research Avenue | Description | Potential Application |
|---|---|---|
| Organocatalysis Development | Using the chiral pyrrolidine scaffold as a backbone for new organocatalysts. benthamdirect.com | Catalyzing asymmetric reactions to produce other valuable chiral molecules. |
| Photocatalysis | Utilizing visible light to activate the molecule for C-H functionalization or other transformations. | Selective modification of the pyrrolidine ring under exceptionally mild conditions. |
| Electrochemistry | Employing electrical current to drive redox reactions for derivatization. | Greener synthesis of oxidized or reduced analogs without harsh chemical reagents. |
| Multicomponent Reactions (MCRs) | Designing one-pot reactions where three or more reactants combine to form a complex product. tandfonline.com | Rapidly building molecular complexity and generating diverse libraries of pyrrolidine derivatives. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-(Hydroxymethyl)-1-pyrrolidineacetonitrile, and how does stereochemical purity impact yield?
- Methodology : Optimize synthesis via nucleophilic substitution or cross-coupling reactions. For example, use Pd(PPh₃)₄ as a catalyst in dioxane with Cs₂CO₃ as a base to introduce the acetonitrile group . Ensure stereochemical control by employing chiral auxiliaries or asymmetric catalysis. Monitor reaction progress via HPLC or chiral stationary-phase chromatography to confirm enantiomeric excess (>98% for pharmacological relevance) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm the hydroxymethyl and pyrrolidine moieties, with COSY or NOESY to validate spatial arrangements. Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to correlate experimental NMR shifts with theoretical electron density distributions . IR spectroscopy can identify hydroxyl (-OH) and nitrile (-C≡N) functional groups, while X-ray crystallography resolves absolute configuration if crystals are obtainable .
Q. What are the stability considerations for long-term storage?
- Methodology : Store under inert gas (argon) at -20°C to prevent hydrolysis of the nitrile group or oxidation of the hydroxymethyl moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products like pyrrolidine carboxylic acid derivatives .
Advanced Research Questions
Q. How do solvent polarity and pH influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Perform kinetic studies in solvents of varying polarity (e.g., THF vs. DMF) and buffered aqueous solutions (pH 3–10). Use stopped-flow UV-Vis spectroscopy to track reaction rates. Polar aprotic solvents enhance nitrile group reactivity, while acidic conditions may protonate the pyrrolidine nitrogen, reducing nucleophilicity .
Q. What mechanistic insights explain contradictory biological activity data in different cell lines?
- Methodology : Compare metabolic stability using liver microsomes (human vs. rodent) to identify species-specific cytochrome P450 interactions. Perform SAR studies by synthesizing analogs (e.g., replacing hydroxymethyl with methoxymethyl) and testing in kinase inhibition assays. Conflicting cytotoxicity data may arise from differential membrane permeability or off-target receptor binding .
Q. Can computational models predict the compound’s binding affinity to neurological targets like NMDA receptors?
- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to model interactions with the NMDAR glycine-binding site. Validate predictions with electrophysiology (patch-clamp) in HEK293 cells expressing GluN1/GluN2B subunits. Correlate binding energy (ΔG) with IC₅₀ values from functional assays .
Q. What analytical strategies resolve discrepancies in reported metabolic pathways?
- Methodology : Employ tandem mass spectrometry (LC-MS/MS) with stable isotope labeling (e.g., ¹³C-pyrrolidine) to trace metabolites in hepatocyte incubations. Compare results across species (rat vs. human) and cross-validate with in silico tools like Meteor Nexus. Discrepancies may stem from interspecies variability in amidase or esterase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
